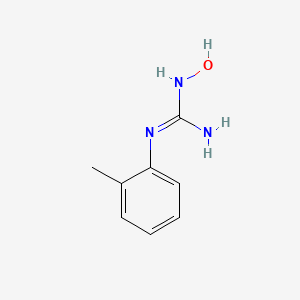

N-Hydroxy-N''-(2-methylphenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-N''-(2-methylphenyl)guanidine is a guanidine derivative characterized by a hydroxy group attached to one nitrogen atom and a 2-methylphenyl substituent on another. Guanidines are known for their strong basicity due to the resonance stabilization of the protonated form, making them versatile in medicinal chemistry and materials science. The hydroxy and 2-methylphenyl groups likely influence its solubility, hydrogen-bonding capacity, and biological interactions compared to other guanidine derivatives .

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of N-Hydroxy-N''-(2-methylphenyl)guanidine typically involves several steps, including the formation of guanidine derivatives followed by hydroxylation. The following sections outline specific methodologies reported in the literature.

Method 1: Reaction of Guanidine with Hydroxylamine

One of the common methods for synthesizing this compound involves the reaction of a corresponding guanidine derivative with hydroxylamine.

Reagents :

- Guanidine derivative (e.g., N-(2-methylphenyl)guanidine)

- Hydroxylamine hydrochloride

- Base (e.g., sodium acetate)

-

- Dissolve the guanidine derivative in a suitable solvent (e.g., ethanol).

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Heat the mixture at reflux for several hours.

- Cool and filter the precipitate to obtain the product.

Yield and Purity : Typical yields range from 70% to 85%, with purities exceeding 95% as determined by HPLC analysis.

Method 2: Direct Hydroxylation of Guanidine Derivatives

Another approach involves direct hydroxylation of substituted guanidines using oxidizing agents.

Reagents :

- Substituted guanidine (e.g., N-(2-methylphenyl)guanidine)

- Oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid)

-

- Combine the guanidine derivative with the oxidizing agent in an inert atmosphere.

- Stir at room temperature or under mild heating conditions.

- Monitor the reaction progress via TLC.

- Once complete, quench the reaction and isolate the product through crystallization.

Yield and Purity : Yields can vary from 60% to over 90%, with purities often above 98%.

Method 3: Multi-step Synthesis via Intermediate Compounds

A more complex synthesis route involves multiple steps where intermediates are formed before reaching this compound.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Step 1 | 2-Methylphenyl isocyanate + amine | Reflux in DMF | Intermediate A |

| Step 2 | Intermediate A + hydroxylamine | Reflux | This compound |

- Notes : Each step requires careful monitoring of reaction conditions to optimize yields and minimize by-products.

Comparative Analysis of Methods

The following table summarizes the advantages and disadvantages of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Reaction with Hydroxylamine | Simple procedure; good yields | Requires careful handling of hydroxylamine |

| Direct Hydroxylation | High purity achievable | May require expensive oxidizing agents |

| Multi-step Synthesis | Versatile; can produce various derivatives | More complex; lower overall yields due to multiple steps |

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’'-(2-methylphenyl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include cyanamides, arylboronic acids, and amines. The reactions are often carried out in the presence of catalysts such as scandium (III) triflate, lanthanide amides, and ytterbium triflate .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the guanylation of amines with cyanamide typically results in the formation of trisubstituted guanidines .

Scientific Research Applications

N-Hydroxy-N’'-(2-methylphenyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential use in enzyme inhibition and as a building block for the synthesis of biologically active compounds . In industry, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-Hydroxy-N’'-(2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Analogues

The following table summarizes key guanidine derivatives and their properties, based on evidence:

Structural and Crystallographic Insights

- Hydrogen Bonding : N''-(4-Methoxyphenyl)-tetramethylguanidine exhibits C–H···O interactions, while the target compound’s hydroxy group could form stronger O–H···N or O–H···S bonds, influencing crystal packing and stability .

Biological Activity

N-Hydroxy-N''-(2-methylphenyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as N-hydroxyguanidines. The presence of the hydroxyl group on the nitrogen atom significantly influences its biological properties. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research has shown that N-hydroxy derivatives exhibit various biological activities, including:

- Inhibition of Enzymes : N-hydroxyguanidines have been reported to inhibit several enzymes such as matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are crucial in cancer progression and other diseases .

- Antimicrobial Properties : These compounds have demonstrated activity against various pathogens, including bacteria and protozoa, suggesting their potential use in treating infectious diseases .

- Anti-inflammatory Effects : Some studies indicate that N-hydroxy derivatives may modulate inflammatory pathways, providing a basis for their use in conditions like rheumatoid arthritis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-hydroxy derivatives, including this compound:

| Activity Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MMPs | 10-50 | |

| Antimicrobial | Bacterial strains | 5-20 | |

| Anti-inflammatory | TNF-α | 15-30 | |

| Cytotoxicity | Cancer cell lines | 20-100 |

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antitumor Activity : A study demonstrated that N-hydroxyguanidines could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 μM depending on the cell type .

- Antimicrobial Efficacy : Research highlighted the effectiveness of N-hydroxy derivatives against resistant strains of bacteria. For instance, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role as both an enzyme inhibitor and an apoptosis inducer, making it a candidate for further therapeutic development .

Properties

CAS No. |

910557-63-0 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-hydroxy-2-(2-methylphenyl)guanidine |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |

InChI Key |

XBXHMZHEYCCHLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.